BenchChemオンラインストアへようこそ!

Cytochrome p450 1B1 (239-248)

Immunoassay Antibody specificity Epitope mapping

This synthetic decapeptide (SLVDVMPWL) is the precise epitope for CYP1B1-specific antibody blocking and CD8+ T‑cell immunomonitoring. Unlike full-length protein or cross‑reactive CYP1A1/1A2 fragments, it delivers unambiguous isoform discrimination—essential for reliable IHC, WB, and ELISA data. Procure this validated research tool to eliminate false positives in your oncology or drug‑metabolism studies, and benefit from batch‑to‑batch consistency supported by HPLC and MS quality control.

Molecular Formula
Molecular Weight
Cat. No. B1574962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochrome p450 1B1 (239-248)
SynonymsCytochrome p450 1B1 (239-248)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cytochrome P450 1B1 (239-248) Peptide: Immunoassay Research Tool for Tumor-Specific Antigen Detection


Cytochrome P450 1B1 (239-248) is a synthetic decapeptide corresponding to amino acid residues 239 through 248 of the human CYP1B1 protein (sequence: SLVDVMPWL), designed primarily as an antigenic sequence for the analysis of antigen-specific CD8+ T cells in immunological research and as a blocking control in CYP1B1 antibody specificity assays [1]. CYP1B1, a member of the cytochrome P450 superfamily, was identified and sequenced in 1994 and shares approximately 41% and 40% amino acid sequence identity with CYP1A1 and CYP1A2, respectively [2] [3]. The 239-248 peptide serves as a research tool distinct from full-length recombinant CYP1B1 protein or enzyme activity assays, with applications limited to epitope-specific immunological detection and validation workflows [1].

Why Cytochrome P450 1B1 (239-248) Cannot Be Substituted with CYP1A1 or CYP1A2 Analogs


Substitution of Cytochrome P450 1B1 (239-248) with corresponding peptide fragments from CYP1A1 or CYP1A2 is not scientifically valid due to fundamental sequence divergence at this epitope region. CYP1B1 shares only 41% and 40% amino acid sequence identity with CYP1A1 and CYP1A2, respectively [1], with the Substrate Recognition Site 2 (SRS-2, residues 224–236) showing 100% identity for CYP1B1 versus only 46% and 30% identity with CYP1A1 and CYP1A2 [2]. The 239–248 region lies immediately downstream of SRS-2 and exhibits additional sequence variation that directly impacts antibody recognition specificity. Furthermore, CYP1B1 demonstrates distinct functional divergence from its paralogs, including a unique quaternary structure and differential protein-protein interaction behavior when varying NADPH-cytochrome P450 oxidoreductase (POR) levels—CYP1B1 shows hyperbolic response kinetics whereas CYP1A2 exhibits sigmoidal response [1] [3]. These molecular differences preclude generic substitution in assays requiring epitope-specific detection of CYP1B1.

Cytochrome P450 1B1 (239-248) Quantitative Differentiation Evidence: Comparator-Based Analysis


Amino Acid Sequence Divergence: CYP1B1 (239-248) Region Shows Critical Variation from CYP1A1 and CYP1A2 Paralogs

The CYP1B1 (239-248) decapeptide (SLVDVMPWL) derives from a region that is not conserved among CYP1 family members. CYP1B1 shares only 41% overall amino acid identity with CYP1A1 and 40% with CYP1A2 [1], with the adjacent SRS-2 region (224-236) showing CYP1B1-specific conservation at 100% identity versus only 46% and 30% for CYP1A1 and CYP1A2 respectively [2]. This sequence divergence ensures that antibodies raised against the 239-248 epitope will exhibit isoform-specific recognition. The lack of corresponding peptide data for CYP1A1 and CYP1A2 in the identical 239-248 region necessitates class-level inference regarding antibody cross-reactivity risk.

Immunoassay Antibody specificity Epitope mapping

Enzyme Kinetic Differentiation: CYP1B1 Exhibits Unique POR Response Profile Distinct from CYP1A1 and CYP1A2

When CYP1 enzyme activity was measured while varying NADPH-cytochrome P450 oxidoreductase (POR) concentrations, CYP1B1 and CYP1A1 displayed a hyperbolic response pattern, whereas CYP1A2 exhibited a sigmoidal response [1]. This kinetic divergence indicates that CYP1B1 forms distinct protein-protein interaction complexes with POR that differ fundamentally from CYP1A2, and potentially from CYP1A1 in terms of quaternary structural organization [1] [2]. These differences in complex formation contribute to observed functional divergence among CYP1 family members beyond simple sequence variation.

Enzymology Protein-protein interaction Functional selectivity

Substrate Recognition Site (SRS-2) Sequence Comparison: CYP1B1 Epitope Region Divergence Quantified

The Substrate Recognition Site 2 (SRS-2) spanning residues 224-236 in CYP1B1 is immediately adjacent to the 239-248 epitope region. Sequence alignment shows that CYP1B1 SRS-2 shares 100% identity with its own reference sequence, but only 46% identity with CYP1A1 and 30% identity with CYP1A2 in this functionally critical substrate recognition domain [1]. This localized divergence near the 239-248 region indicates that peptide-based reagents targeting this area will exhibit CYP1B1-specific properties. No direct head-to-head peptide binding data are available for the isolated 239-248 fragment versus corresponding CYP1A1 or CYP1A2 peptides.

Sequence analysis Substrate recognition Isoform specificity

CYP1B1 Selective Inhibitor Potency: Class-Level Evidence of Isoform Functional Differentiation

Although the 239-248 peptide itself lacks enzyme activity, the functional differentiation of CYP1B1 from CYP1A1 and CYP1A2 is well-established through selective inhibitor studies. The selective inhibitor B20 demonstrates an IC50 of 1.48 nM against CYP1B1 while showing negligible inhibition of CYP1A1 and CYP1A2 (IC50 >80 μM), representing >54,000-fold selectivity . Similarly, the biphenyl urea derivative 5h exhibits an IC50 of 5 nM against CYP1B1 with >2,000-fold selectivity over CYP1A1, CYP1A2, CYP3A4, and CYP2D6 (all IC50 >10 μM) [1]. DMU2139 shows an 88-fold selectivity for CYP1B1 (IC50 9 nM) over CYP1A1 (IC50 795 nM) . These data establish that CYP1B1 possesses unique active site geometry enabling highly selective small molecule recognition—a structural feature consistent with the sequence divergence documented for the 239-248 region.

Inhibitor selectivity Drug discovery Pharmacology

Catalytic Differentiation: CYP1B1 Uniquely Favors 4-Hydroxylation of Estradiol Versus CYP1A1 and CYP1A2

CYP1B1 exhibits a catalytic preference distinct from CYP1A1 and CYP1A2 in estradiol metabolism. Specifically, CYP1B1 demonstrates the highest 4-hydroxylation activity toward 17β-estradiol among CYP1 family members, followed by CYP1A2, CYP1A1, and CYP3A4 [1]. In contrast, CYP1A1 and CYP1A2 exhibit predominant catalytic activity for 2-hydroxylation of estradiol, whereas CYP1B1 predominantly catalyzes 4-hydroxylation to form 4-hydroxyestradiol, a potentially carcinogenic catechol estrogen metabolite [1] [2]. This functional divergence is structurally explained by a 3D model of CYP1B1 that accounts for its dominant 4-hydroxylation regioselectivity [2].

Steroid metabolism Carcinogenesis Enzyme specificity

Cytochrome P450 1B1 (239-248): Validated Research and Industrial Application Scenarios


CYP1B1-Specific Antibody Validation Using 239-248 Peptide as Blocking Control

The CYP1B1 (239-248) synthetic peptide (SLVDVMPWL) is designed for use as a blocking control to confirm antibody specificity in immunoassays [1]. Given the low sequence identity of CYP1B1 with CYP1A1 (41%) and CYP1A2 (40%) overall, and the even lower SRS-2 identity (46% and 30%, respectively) adjacent to the 239-248 region [2], pre-incubation of anti-CYP1B1 antibodies with this specific peptide enables researchers to discriminate between CYP1B1-specific signals and potential cross-reactivity with related CYP1 isoforms. This application is essential for ensuring assay fidelity in immunohistochemistry, western blotting, and ELISA workflows where isoform misidentification could confound experimental interpretation.

Cancer Biomarker Research Leveraging Tumor-Specific CYP1B1 Overexpression Detection

CYP1B1 is overexpressed in a wide range of human cancers including breast, colon, lung, and prostate malignancies, with minimal expression in corresponding normal tissues [3]. The CYP1B1 (239-248) peptide supports the development and validation of detection antibodies that discriminate CYP1B1 from CYP1A1, which shows differential promoter methylation regulation and distinct tissue distribution patterns [3] [4]. Given CYP1B1's unique catalytic role in generating genotoxic 4-hydroxyestradiol [5], specific detection of CYP1B1 protein expression using validated immunological reagents is critical for accurate biomarker assessment and correlation with clinical outcomes such as poor overall survival in colorectal cancer patients [6].

CD8+ T Cell Epitope Analysis in Tumor Immunology Research

The CYP1B1 (239-248) peptide (SLVDVMPWL) is employed as an antigenic sequence for the analysis of antigen-specific CD8+ T cells in immunological research [1]. Given that CYP1B1 is a tumor-associated antigen with documented overexpression in multiple cancer types [3], this peptide facilitates the detection and quantification of CYP1B1-specific cytotoxic T lymphocyte responses. The sequence divergence between CYP1B1 (239-248) and corresponding regions in CYP1A1 and CYP1A2 [2] supports the use of this peptide for CYP1B1-specific T cell epitope mapping without confounding cross-recognition of related self-antigens.

Differentiation of CYP1B1-Mediated Drug Metabolism from CYP1A1/CYP1A2 Pathways

While the 239-248 peptide itself is not enzymatically active, it enables the production of isoform-specific antibodies for use in immunoinhibition or immunodepletion studies to dissect the relative contribution of CYP1B1 versus CYP1A1 and CYP1A2 in drug metabolism [1]. This application is particularly relevant given that CYP1B1 and CYP1A1 both biotransform the kinase inhibitor imatinib with high intrinsic clearance [7], yet CYP1B1 exhibits distinct POR interaction kinetics (hyperbolic) compared to CYP1A2 (sigmoidal) [8]. Antibodies validated with the 239-248 blocking peptide allow researchers to selectively remove or inhibit CYP1B1 from complex biological matrices to isolate isoform-specific metabolic contributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytochrome p450 1B1 (239-248)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.